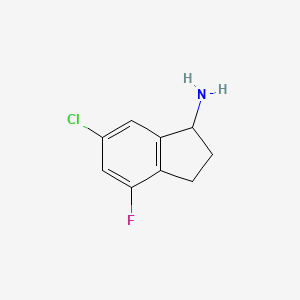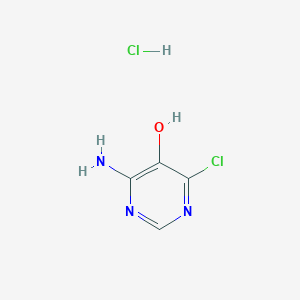![molecular formula C10H6N2O2 B11908792 [1]Benzopyrano[3,2-c]pyrazol-9(1H)-one CAS No. 111570-53-7](/img/structure/B11908792.png)
[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromeno[3,2-c]pyrazol-9(1H)-one is a heterocyclic compound that features a fused ring system combining a chromene and a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chromeno[3,2-c]pyrazol-9(1H)-one typically involves the reaction of chromene derivatives with hydrazine or hydrazine derivatives under various conditions. One common method involves the use of propiolates and sulfonyl hydrazides, which undergo a Cu(II)-promoted oxidative cascade reaction to form the desired compound . This method is advantageous due to its atom economy and functional group tolerance.
Industrial Production Methods
While specific industrial production methods for chromeno[3,2-c]pyrazol-9(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Chromeno[3,2-c]pyrazol-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the chromene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromeno[3,2-c]pyrazol-9(1H)-one derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities. Some derivatives have shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of chromeno[3,2-c]pyrazol-9(1H)-one varies depending on its specific biological activity:
Anticancer Activity: It may inhibit cell proliferation by targeting specific enzymes or signaling pathways involved in cell cycle regulation.
Anti-inflammatory Activity: It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential microbial enzymes.
Comparaison Avec Des Composés Similaires
Chromeno[3,2-c]pyrazol-9(1H)-one can be compared with other similar compounds, such as:
Chromeno[4,3-c]pyrazol-4(2H)-one: Similar structure but different ring fusion pattern, leading to different chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrazole ring, but fused with a pyrimidine ring, showing different biological activities.
Chromeno[3,2-c]pyrazol-9(1H)-one is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
111570-53-7 |
|---|---|
Formule moléculaire |
C10H6N2O2 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
1H-chromeno[3,2-c]pyrazol-9-one |
InChI |
InChI=1S/C10H6N2O2/c13-10-6-3-1-2-4-7(6)14-8-5-11-12-9(8)10/h1-5H,(H,11,12) |
Clé InChI |
LMGQRGFAIWFOPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11908709.png)




![ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B11908738.png)





![2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11908770.png)


